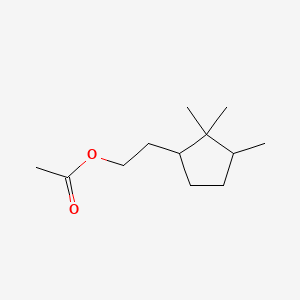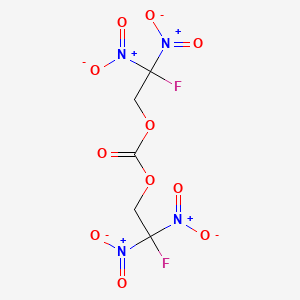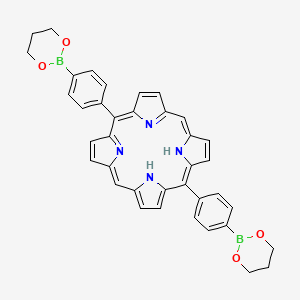
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.30188 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structural properties . The compound is often used in experimental and research settings due to its distinct chemical characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate typically involves the esterification of 2-(2,2,3-trimethylcyclopentyl)ethanol with acetic acid or acetic anhydride . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with acid catalysts can also be employed to streamline the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid . These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
類似化合物との比較
Similar Compounds
2-(2,2,3-Trimethylcyclopentyl)ethanol: The alcohol counterpart of the acetate ester.
Acetic acid 2-(2,2,3-trimethylcyclopentyl)ethyl ester: Another ester with a similar structure.
Uniqueness
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
4605-47-4 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-(2,2,3-trimethylcyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h9,11H,5-8H2,1-4H3 |
InChIキー |
XGPBVBUAIVOKAC-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1(C)C)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)



![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)



![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)




